N-[Butanamido(4-nitrophenyl)methyl]butanamide
Description
N-[Butanamido(4-nitrophenyl)methyl]butanamide is an organic compound with the molecular formula C11H14N2O3 It is characterized by the presence of a butanamide group attached to a 4-nitrophenyl group through a methyl linkage
Properties
Molecular Formula |
C15H21N3O4 |
|---|---|
Molecular Weight |
307.34 g/mol |
IUPAC Name |
N-[(butanoylamino)-(4-nitrophenyl)methyl]butanamide |
InChI |
InChI=1S/C15H21N3O4/c1-3-5-13(19)16-15(17-14(20)6-4-2)11-7-9-12(10-8-11)18(21)22/h7-10,15H,3-6H2,1-2H3,(H,16,19)(H,17,20) |
InChI Key |
GNNQKXBNWVSKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)CCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[Butanamido(4-nitrophenyl)methyl]butanamide typically involves the reaction of butanamide with 4-nitrobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[Butanamido(4-nitrophenyl)methyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The butanamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted butanamides.
Scientific Research Applications
N-[Butanamido(4-nitrophenyl)methyl]butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[Butanamido(4-nitrophenyl)methyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The butanamide group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
N-[Butanamido(4-nitrophenyl)methyl]butanamide can be compared with other similar compounds such as:
N-(4-nitrophenyl)butanamide: Lacks the methyl linkage, resulting in different chemical properties and reactivity.
N-methyl-N-(4-nitrophenyl)butyramide: Similar structure but with a different substitution pattern, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
